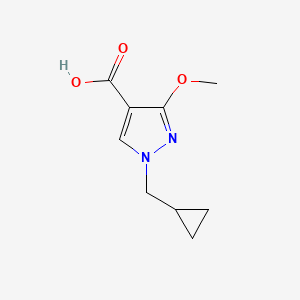
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring, which is further substituted with two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde typically involves the reaction of 2,3-difluoroaniline with glyoxal in the presence of an acid catalystThe reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarboxylic acid
- 2-(2,3-difluorophenyl)-1H-imidazole-4,5-dimethanol
- 2-(2,3-difluorophenyl)-1H-imidazole-4,5-diamine
Uniqueness
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and the difluorophenyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H6F2N2O2 |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-1H-imidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H6F2N2O2/c12-7-3-1-2-6(10(7)13)11-14-8(4-16)9(5-17)15-11/h1-5H,(H,14,15) |
InChI Key |
IEMFXEBZBVLUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC(=C(N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)


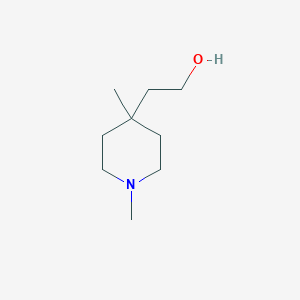
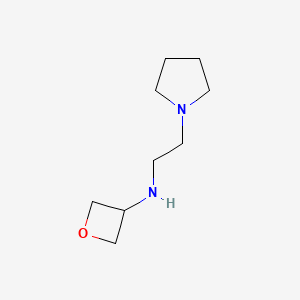
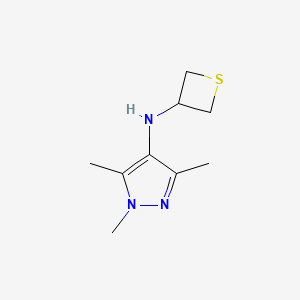
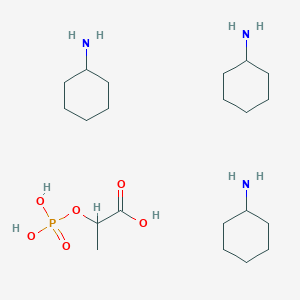



![[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12982647.png)
![5-Oxaspiro[3.5]nonan-7-one](/img/structure/B12982650.png)
